N-(4-chlorobenzyl)butan-2-amine is a chemical compound with the molecular formula CHClN. It belongs to the class of amines and is characterized by a butan-2-amine backbone substituted with a 4-chlorobenzyl group. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science due to its potential applications in drug development and as a chemical intermediate.
N-(4-chlorobenzyl)butan-2-amine can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for purchase for research purposes. The compound is often synthesized in laboratory settings for specific applications in scientific research and development.
This compound is classified as an aliphatic amine due to the presence of the amine functional group (-NH) attached to an aliphatic carbon chain. The presence of a chlorine atom on the benzyl ring classifies it further under substituted aromatic compounds.
N-(4-chlorobenzyl)butan-2-amine can be synthesized through several methods, primarily focusing on reductive amination and nucleophilic substitution reactions:
The synthesis routes often require careful control of reaction conditions such as temperature, pH, and concentration to optimize yield and purity. Continuous flow reactors are sometimes used in industrial settings to enhance efficiency.
The molecular structure of N-(4-chlorobenzyl)butan-2-amine features:
The compound has a molecular weight of approximately 201.70 g/mol. Its structural representation can be derived from its IUPAC name, indicating the positions of substituents on the carbon chain.
N-(4-chlorobenzyl)butan-2-amine can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for N-(4-chlorobenzyl)butan-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound may act as a ligand, binding to specific receptors and modulating their activity, which could lead to various biological effects depending on the target system being studied.
Relevant data from spectroscopic analyses (NMR, IR) confirm the presence of characteristic functional groups associated with amines and aromatic compounds.
N-(4-chlorobenzyl)butan-2-amine has several scientific uses:
The systematic IUPAC name N-(4-chlorobenzyl)butan-2-amine precisely defines this secondary amine structure, indicating a butane chain with the amine functionality at position 2, substituted at its nitrogen atom by a 4-chlorobenzyl group. This places it within the broader class of benzylamine derivatives, specifically as a chlorinated variant. The molecular formula C₁₁H₁₆ClN (MW: 197.70 g/mol) confirms its elemental composition, with the chlorine atom constituting approximately 18% of its molecular weight. Structurally, it belongs to the arylalkylamine family, featuring both aromatic and aliphatic components that confer unique physicochemical properties [1].
Table 1: Nomenclature and Structural Features of N-(4-chlorobenzyl)butan-2-amine and Related Compounds
Compound Name | Systematic Name | Core Structure | Key Substituent |
---|---|---|---|
N-(4-chlorobenzyl)butan-2-amine | N-[(4-chlorophenyl)methyl]butan-2-amine | Secondary amine | 4-Cl-benzyl |
N-benzylbutan-2-amine | N-(phenylmethyl)butan-2-amine | Secondary amine | Benzyl |
4-(4-chlorophenyl)butan-2-amine | 4-(4-chlorophenyl)butan-2-amine | Primary amine | 4-Cl-phenyl |
N-(2-chlorobenzyl)propan-1-amine | N-[(2-chlorophenyl)methyl]propan-1-amine | Secondary amine | 2-Cl-benzyl |
The stereochemical configuration presents an important consideration, as the chiral center at carbon 2 of the butyl chain generates two enantiomers with potentially distinct biological activities. The molecular structure facilitates multiple binding interactions: the amine group acts as both hydrogen bond donor and acceptor, the aromatic ring participates in cation-π and π-π stacking, while the chlorine atom serves as a halogen bond donor. These features collectively contribute to its pharmacophore potential in drug design, particularly when targeting biological macromolecules where complementary interactions are essential for high-affinity binding [2] [5].
The development of benzylamine-containing compounds has followed a fascinating trajectory in medicinal chemistry. Early pharmacophore models recognized the benzylamine moiety as a privileged structure capable of interacting with diverse biological targets. The intentional incorporation of halogen atoms, particularly chlorine, emerged as a strategic modification to enhance binding affinity and optimize pharmacokinetic properties. Chlorine's dual role in increasing lipophilicity (log P) while participating in halogen bonding interactions with biomolecular targets became increasingly apparent through structure-activity relationship studies [2] [3].
Table 2: Historical Development of Chlorinated Benzylamine Pharmacophores
Time Period | Key Developments | Representative Agents | Therapeutic Focus |
---|---|---|---|
1950s-1960s | Early antihistamines and psychotropic agents | Chlorphenamine | Allergy, Psychiatry |
1970s-1980s | Dopaminergic agents for CNS disorders | Halogenated apomorphine derivatives | Parkinson's disease |
1990s-2000s | Kinase inhibitors in anticancer research | Imatinib analogs | Oncology |
2010-Present | Targeted therapies for neglected diseases | 4-Aminoazaindoles | Tropical diseases |
The evolution of structure-activity principles demonstrated that chlorination at the benzyl ring's para position optimally balanced electronic effects, steric considerations, and metabolic stability. This design strategy proved particularly fruitful in CNS drug development, where numerous dopamine receptor agonists featuring chlorinated benzylamine structures emerged. Patent literature reveals that compounds such as 4-(2-chlorophenyl)-N-methylbutan-2-amine were specifically designed as D3 dopamine receptor agonists for treating Parkinson's disease-related dyskinesias. These structural optimizations highlight how subtle modifications to the benzylamine scaffold – including chain length, N-substitution, and halogen position – significantly influence biological activity and selectivity profiles [5].
Research into neglected tropical diseases further expanded the applications of chlorobenzylamine derivatives. The 4-aminoazaindole chemotypes exemplified by compound 4s (identified through repurposing human kinase inhibitors) demonstrated potent growth inhibition of Trypanosoma brucei, the causative agent of human African trypanosomiasis. These compounds strategically incorporated halogenated benzyl-like components within more complex architectures, leveraging the parasitic kinase inhibition mechanism while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) properties essential for CNS penetration in stage 2 infections [2].
N-(4-chlorobenzyl)butan-2-amine exemplifies a critical design strategy in contemporary drug discovery: the integration of aliphatic flexibility with aromatic rigidity within a single molecular framework. The compound's butan-2-amine moiety provides conformational mobility and hydrogen bonding capacity, while the 4-chlorobenzyl group contributes planar rigidity, hydrophobic surface area, and specific halogen bonding potential. This combination enables simultaneous interaction with disparate binding pockets in biological targets, making it a versatile building block for drug development [2] [4].
In anticancer research, structural analogs demonstrate how minor modifications profoundly influence biological activity. The incorporation of halogenated aryl groups into dihydropyrimidinethione (DHPMT) scaffolds significantly enhanced cytotoxicity against human cancer cell lines. Specifically, compound 5 (4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide) exhibited superior activity against gastric (AGS), breast (MCF-7), and liver (Hep-G2) cancer cells, establishing the importance of both hydrophobic aromatic systems and hydrogen-bonding elements in one molecular framework. The meta-fluorine substitution pattern in this potent derivative echoes the strategic halogen placement seen in N-(4-chlorobenzyl)butan-2-amine, underscoring the broader applicability of this design principle [4].
Table 3: Structure-Activity Relationship Features of N-(4-chlorobenzyl)butan-2-amine Derivatives
Structural Element | Physicochemical Contribution | Biological Impact | Optimization Strategy |
---|---|---|---|
Secondary amine | Hydrogen bond donation/acceptance, Basic character | Target binding affinity, Cellular penetration | N-alkylation to modulate basicity |
Butan-2-yl chain | Conformational flexibility, Moderate lipophilicity | Target complementarity, Membrane permeability | Chain length variation (propyl to pentyl) |
4-Chlorobenzyl group | Enhanced lipophilicity (ClogP), Halogen bonding | Hydrophobic interactions, Specific binding | Halogen repositioning (ortho/meta) |
Chiral center at C2 | Stereospecific target recognition | Enantioselective activity | Resolution of enantiomers |
The molecular hybridization approach finds extensive application when this scaffold is combined with established pharmacophores. Researchers have integrated the N-(chlorobenzyl)butan-2-amine structure into heterocyclic systems like pyrazoles, pyrimidines, and thiazoles to develop multitargeting agents. For instance, modifications of the 4-aminoazaindole series demonstrated that replacing the pyrazole moiety with five- and six-membered aromatic groups dramatically reduced anti-trypanosomal activity, highlighting the critical importance of maintaining specific hydrogen-bonding patterns. These findings illustrate how the strategic incorporation of the chlorobenzylbutylamine fragment into complex heterocyclic systems requires careful consideration of steric compatibility and electronic complementarity with the intended biological target [2] [6].
The electronic influence of the chlorine substituent extends beyond simple lipophilicity enhancement. Nuclear magnetic resonance studies of related pyrimidin-2-amine systems demonstrate that halogen atoms significantly affect electron distribution throughout aromatic systems, potentially influencing binding interactions with biological targets. Quantum mechanical calculations further reveal that the chlorine atom's σ-hole facilitates halogen bonding with carbonyl oxygen atoms in protein backbones, a property increasingly exploited in rational drug design. These sophisticated molecular interactions underscore why N-(4-chlorobenzyl)butan-2-amine remains a privileged scaffold in medicinal chemistry, capable of bridging diverse chemical spaces to create bioactive molecules with optimized properties [6] [7].
Box 1: Key Physicochemical Properties and Design Advantages
- LogD optimization: Chlorine substitution increases lipophilicity (cLogP ~2.6) without compromising aqueous solubility
- Stereochemical versatility: Chiral center enables enantioselective synthesis for target-specific optimization
- Metabolic stability: Benzylamine structure resists oxidative metabolism compared to phenethylamines
- Synthetic accessibility: Amenable to diverse synthetic routes including reductive amination, N-alkylation
- Halogen bonding capacity: Chlorine serves as halogen bond donor for enhanced target affinity
The continued exploration of N-(4-chlorobenzyl)butan-2-amine derivatives demonstrates their enduring value in addressing emerging challenges in drug discovery. As researchers confront increasingly complex therapeutic targets—from resistant pathogens to protein-protein interactions—this scaffold provides a versatile foundation for innovative drug design. Its unique capacity to bridge hydrophilic and hydrophobic domains within biological targets positions it as an indispensable tool in the medicinal chemist's repertoire, particularly as structure-based design approaches become increasingly sophisticated and target-specific [3] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7